Imidazo[2,1-B]thiazole-6-propanoic acid
Description
Historical Context and Evolution of Imidazo[2,1-b]thiazole (B1210989) Research
The exploration of the Imidazo[2,1-b]thiazole ring system has its roots in the mid-20th century, with early investigations focusing on the synthesis and characterization of this novel fused heterocycle. The initial synthetic strategies were often multi-step processes, but they laid the groundwork for more efficient and diverse methodologies that would follow. researchgate.netmdpi.com A significant turning point in the history of this scaffold was the discovery of the anthelmintic properties of Tetramisole and its more active levorotatory isomer, Levamisole. researchgate.net This discovery galvanized further research into the biological potential of Imidazo[2,1-b]thiazole derivatives.
Over the years, the synthetic approaches to this scaffold have evolved considerably. Early methods often involved the reaction of 2-aminothiazoles with α-haloketones. researchgate.net Subsequent advancements have led to the development of one-pot syntheses, microwave-assisted reactions, and the use of various catalysts to improve yields and introduce a wider range of substituents. researchgate.netmdpi.comresearchgate.net This evolution in synthetic chemistry has been instrumental in expanding the library of Imidazo[2,1-b]thiazole derivatives available for biological screening.
The timeline below highlights key milestones in the development of Imidazo[2,1-b]thiazole research:
| Decade | Key Developments |
| 1950s-1960s | Initial synthesis and characterization of the Imidazo[2,1-b]thiazole scaffold. Discovery of the biological activity of early derivatives like Tetramisole. |
| 1970s-1980s | Widespread use of Levamisole as an anthelmintic and immunomodulatory agent, sparking broader interest in the scaffold's therapeutic potential. |
| 1990s-2000s | Exploration of a wider range of pharmacological activities, including anticancer, antifungal, and antiviral properties. nih.gov Development of more efficient synthetic methodologies. |
| 2010s-Present | Focus on targeted therapies, with the design of Imidazo[2,1-b]thiazole derivatives as specific enzyme inhibitors (e.g., kinase inhibitors) and receptor modulators. nih.gov Application in materials science and as probes for biological processes. |
Significance of the Imidazo[2,1-b]thiazole Scaffold in Heterocyclic Chemistry
The Imidazo[2,1-b]thiazole scaffold holds a prominent position in heterocyclic chemistry due to its unique combination of structural features and its proven track record in medicinal chemistry. nih.govnih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. nih.gov The presence of both nitrogen and sulfur heteroatoms imparts a distinct electronic character to the ring system, influencing its reactivity and its ability to participate in various non-covalent interactions.
This scaffold is considered "privileged" because it serves as a versatile template for the design of ligands for a wide range of biological targets. mdpi.com The core structure can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability has led to the discovery of Imidazo[2,1-b]thiazole derivatives with a remarkable diversity of biological activities.
Table of Biological Activities Associated with the Imidazo[2,1-b]thiazole Scaffold:
| Biological Activity | Description |
| Anthelmintic | Effective against parasitic worms, as exemplified by the drug Levamisole. researchgate.net |
| Anticancer | Derivatives have shown activity against various cancer cell lines, often by targeting key enzymes like kinases. nih.govnih.gov |
| Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogenic microorganisms. acs.org |
| Antiviral | Activity has been reported against several types of viruses. nih.gov |
| Anti-inflammatory | Some derivatives exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory pathways. |
| Cardiovascular | Certain derivatives have been found to possess cardiodepressant activity. nih.gov |
The ability of this single core structure to serve as a platform for developing agents with such a wide array of therapeutic applications underscores its profound significance in the field of drug discovery and heterocyclic chemistry.
Overview of Imidazo[2,1-b]thiazole-6-propanoic Acid in Current Research Landscape
While the broader Imidazo[2,1-b]thiazole scaffold is the subject of extensive research, specific and detailed studies focusing solely on This compound are not widely represented in the current scientific literature. Much of the contemporary research on 6-substituted Imidazo[2,1-b]thiazole derivatives has been directed towards the synthesis and biological evaluation of compounds with various other functional groups at this position, such as aryl, carboxamide, and chalcone (B49325) moieties. nih.govrsc.orgsemanticscholar.org
The closely related compound, Imidazo[2,1-b]thiazole-6-carboxylic acid , is commercially available and has been cataloged in chemical databases. This suggests its potential utility as a synthetic intermediate for the preparation of more complex derivatives, including esters, amides, and potentially, through chain extension, this compound.
The current research landscape for 6-substituted Imidazo[2,1-b]thiazoles is vibrant and focused on leveraging this position for therapeutic benefit. For instance, studies have shown that substitution at the 6-position can significantly influence the biological activity of the entire molecule.
Examples of Research on 6-Substituted Imidazo[2,1-b]thiazole Derivatives:
| Derivative Type | Focus of Research | Potential Application |
| 6-Aryl Derivatives | Synthesis and evaluation as anticancer and anti-inflammatory agents. nih.gov | Oncology, Inflammatory Disorders |
| 6-Carboxamide Derivatives | Investigation of antimycobacterial activity. rsc.orgsemanticscholar.org | Infectious Diseases |
| Chalcone Conjugates at C6 | Development of microtubule-destabilizing agents for cancer therapy. nih.gov | Oncology |
Given the established importance of the carboxylic acid functional group in drug design for modulating pharmacokinetic properties and providing a handle for further derivatization, it is plausible that this compound and its derivatives are being explored in unpublished or proprietary research. However, based on the publicly available scientific literature, this specific compound remains a relatively unexplored entity within a very promising and well-researched chemical family. Further investigations are warranted to fully elucidate the synthetic pathways to this compound and to explore its potential biological activities.
Structure
2D Structure
Properties
CAS No. |
933708-83-9 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 |
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid |
InChI |
InChI=1S/C8H8N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h3-5H,1-2H2,(H,11,12) |
InChI Key |
QFQIKOVULGDPNX-UHFFFAOYSA-N |
SMILES |
C1=CSC2=NC(=CN21)CCC(=O)O |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCC(=O)O |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of Imidazo[2,1-B]thiazole-6-propanoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum offer a detailed map of the proton framework. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons on the imidazothiazole core and the propanoic acid side chain.
Key expected proton signals include those for the two aromatic protons on the imidazothiazole ring system and the methylene (B1212753) protons of the propanoic acid chain. The chemical shifts of the aromatic protons provide insight into the electronic environment of the heterocyclic system. The protons of the propanoic acid side chain would typically appear as two triplets, corresponding to the -CH₂- group adjacent to the carboxyl group and the -CH₂- group attached to the heterocyclic ring. The carboxylic acid proton (-COOH) would likely appear as a broad singlet.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This allows for the direct observation of all carbon atoms, including quaternary carbons that are not detected in ¹H NMR.
The spectrum would display signals for the carbon atoms of the imidazothiazole rings, the methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is particularly characteristic and appears at the downfield end of the spectrum. The positions of the signals for the carbons in the heterocyclic core are indicative of the fused ring structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion is measured, which allows for the determination of the molecular formula.
For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to piece together the structure of the parent molecule. Common fragmentation pathways may involve the loss of the carboxylic acid group or cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within its structure.
Key vibrational frequencies would include a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching band for the carbonyl group of the carboxylic acid, and C-H stretching bands for the aromatic and aliphatic protons. Additionally, C=N and C=C stretching vibrations from the imidazothiazole ring system would be observable, as well as the C-S stretching vibration. chembuyersguide.com
Advanced Computational and in Silico Studies of Imidazo 2,1 B Thiazole Systems
Molecular Docking Investigations for Ligand-Protein Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the imidazo[2,1-b]thiazole (B1210989) class of compounds, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets, including enzymes and receptors. mdpi.combohrium.com These investigations help to understand the structural basis of their biological activity and to rationalize structure-activity relationships (SAR). acs.org
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. This value estimates the strength of the interaction between the ligand and its protein target. Studies on various imidazo[2,1-b]thiazole derivatives have reported a wide range of binding affinities against different proteins, highlighting the scaffold's versatility. For instance, docking studies of novel imidazo[2,1-b]thiazole-linked thiadiazole conjugates against Glypican-3 (GPC-3), a protein associated with hepatocellular carcinoma, revealed strong binding affinities ranging from -6.90 to -10.30 kcal/mol. nih.gov In another study, derivatives docked into the thymidylate kinase receptor showed binding scores between -6.458 and -7.177 kcal/mol. bio-conferences.org These predicted affinities often correlate well with experimentally observed biological activities. nih.gov
Table 1: Predicted Binding Affinities for Imidazo[2,1-b]thiazole Derivatives Against Various Protein Targets
| Compound Series | Protein Target | Predicted Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 | nih.gov |
| ITC-1, ITC-2, ITC-3 | Thymidylate kinase | -6.458 to -7.177 | bio-conferences.org |
| Imidazo[2,1-b] researchgate.netacs.orgresearchgate.netthiadiazole derivatives | Pantothenate synthetase | up to -10.4 | jpsionline.com |
| Imidazo[2,1-b] researchgate.netacs.orgresearchgate.netthiadiazole derivatives | Glycylpeptide N-tetradecanoyl transferase | up to -10.8 | jpsionline.com |
| Sorafenib (reference) in VEGFR-2 | VEGFR-2 (PDB: 4ASD) | -10.6 | mdpi.com |
Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for stabilizing the ligand-protein complex. For imidazo[2,1-b]thiazole derivatives, specific residues have been consistently identified as key interaction points. For example, in studies targeting Dihydrofolate reductase (DHFR), compounds showed high-affinity binding through π-π interactions and hydrogen bonding with residues such as Arg22 and Phe31. sci-hub.se Similarly, when docked against the enzyme InhA, a key target in Mycobacterium tuberculosis, the Tyr158 residue was found to be important for interaction. jpsionline.com The identification of these residues provides a molecular-level understanding of the compound's mechanism of action and offers a roadmap for future structural modifications to enhance potency and selectivity. sci-hub.se
Table 2: Key Interacting Residues for Imidazo[2,1-b]thiazole Derivatives with Protein Targets
| Compound Series | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | SER136 | Hydrogen Bond | nih.gov |
| 3-methyl-imidazo[2,1-b]thiazole analogs | Dihydrofolate reductase (DHFR) | Arg22, Phe31 | Hydrogen Bond, π-π interaction | sci-hub.se |
| Thiazolylhydrazone derivatives | Enoyl-acyl carrier protein reductase (InhA) | Tyr158 | Binding Interaction | jpsionline.com |
| Imidazo[2,1-b]thiazole-based compounds | Cruzain | Gly66, Leu67, Glu208, Ala138 | Key Interactions | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the imidazo[2,1-b]thiazole scaffold, QSAR models have been developed to predict the antifungal and anticancer activities of novel derivatives. researchgate.netacs.org These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic properties—to build regression equations that can forecast the activity of untested analogs. researchgate.net For instance, a trivariate QSAR model was developed for a series of indole (B1671886) derivatives containing the imidazo[2,1-b]thiazole moiety to predict their antifungal activity. acs.org Such models are valuable for prioritizing the synthesis of new compounds and for providing insights into the structural features that govern biological potency. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations have been applied to potent imidazo[2,1-b]thiazole derivatives to assess the stability of the docked conformation and the dynamic behavior of the compound within the enzyme's binding pocket. researchgate.net These simulations, often run for nanoseconds, confirm that the ligand remains stably bound in its predicted orientation and that the key interactions identified in docking are maintained. nih.govrsc.org This validation is crucial for confirming the viability of the binding hypothesis generated from docking studies.
Electronic Structure Calculations
Electronic structure calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the fundamental properties of molecules, such as orbital energies, charge distribution, and reactivity. For the imidazo[2,1-b]thiazole system, these calculations help to understand the inherent electronic characteristics of the scaffold that contribute to its ability to interact with biological targets. researchgate.net Studies have explored the reaction mechanisms for the formation of related imidazo[2,1-b] researchgate.netacs.orgresearchgate.netthiadiazoles and the conformational properties of the thiazole (B1198619) ring. researchgate.netiucr.org Understanding the electronic nature of the scaffold is essential for explaining its interaction patterns, such as its capacity for π-π stacking and forming hydrogen bonds, which are frequently observed in docking studies.
Structure Activity Relationship Sar and Structural Modification Studies
Impact of Substituents on Imidazo[2,1-b]thiazole (B1210989) Activity
The nature, position, and orientation of substituents on the imidazo[2,1-b]thiazole ring system are critical determinants of biological activity. Modifications at various positions have led to the discovery of compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov
The thiazole (B1198619) portion of the fused ring system, specifically at positions 2 and 3, is a key site for structural modification. Research has shown that substituents at these positions can significantly influence the molecule's interaction with biological targets. For instance, in a series of compounds designed as microtubule-destabilizing agents, modifications at the 2-position of the imidazo[2,1-b]thiazole core were explored. nih.gov The introduction of various substituted phenyl groups linked via a triazole ring at this position was found to be crucial for antiproliferative activity.
In another study focusing on antitubercular agents, it was noted that the substituent in the imidazole (B134444) ring is of principal importance for antiviral activity. It was demonstrated that replacing an aryl group with a smaller thiophene (B33073) substituent could drastically increase the antiviral action, highlighting the sensitivity of the scaffold to modifications. researchgate.net
The imidazole moiety, particularly at positions C-5 and C-6, plays a pivotal role in defining the potency and selectivity of imidazo[2,1-b]thiazole derivatives. nih.gov Studies on selective COX-2 inhibitors have demonstrated that the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole structure is a suitable scaffold for activity. nih.gov In this series, a methylsulfonyl group at the para position of a phenyl ring at C-6 was identified as a key pharmacophore for COX-2 inhibition. nih.govresearchgate.net
Furthermore, the type and size of substituents at the C-5 position have a pronounced effect on both the potency and selectivity of COX-2 inhibition. nih.gov A series of derivatives with different Mannich bases at C-5 were synthesized and evaluated. The results indicated that both potency and selectivity were affected by the nature of the amine at this position. nih.govresearchgate.net For example, the N,N-dimethyl derivative was found to be a highly potent and selective COX-2 inhibitor. nih.gov
The following table summarizes the in-vitro COX-1 and COX-2 inhibition data for a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives with different substituents at the C-5 position. nih.govresearchgate.net
| Compound | R (Substituent at C-5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | N,N-dimethylamine | >100 | 0.08 | >1250 |
| 6b | N,N-diethylamine | >100 | 0.11 | >909 |
| 6c | Pyrrolidine | >100 | 0.12 | >833 |
| 6d | Piperidine | >100 | 0.14 | >714 |
| 6e | Morpholine | >100 | 0.15 | >667 |
| 6f | N-methylpiperazine | >100 | 0.16 | >625 |
| 6g | 4-phenylpiperazine | >100 | 0.13 | >769 |
Similarly, in the context of antitubercular agents, substitutions on the phenyl ring at the C-6 position were found to be critical. Derivatives with a 4-nitrophenyl moiety or a 2,4-dichlorophenyl moiety at this position showed significant activity against Mycobacterium tuberculosis. rsc.org
Role of Scaffold Flexibility in Biological Activity
The rigidity and conformational flexibility of the imidazo[2,1-b]thiazole scaffold and its derivatives are important factors in determining biological activity. The fused bicyclic nature of the core structure imparts a significant degree of rigidity. However, the introduction of flexible linkers and substituents can allow the molecule to adopt different conformations, which can be crucial for optimal binding to a biological target.
For example, the synthesis of imidazo[2,1-b]thiazole derivatives incorporating a spirothiazolidinone ring system introduces a bulky, conformationally distinct moiety. nih.govnih.gov In a study on potential focal adhesion kinase (FAK) inhibitors, compounds carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety exhibited high inhibitory activities. nih.gov Molecular docking studies suggested that these bulkier, potentially more flexible side structures could establish critical interactions with amino acid residues in the active site of the kinase. nih.gov The ability of these side chains to orient correctly within the binding pocket is a key aspect of their activity.
Bioisosteric Replacements in Imidazo[2,1-b]thiazole Design
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.
In the development of imidazo[2,1-b]thiazole-based compounds, bioisosteric modifications have been successfully employed. A notable example comes from the design of COX-2 inhibitors, where the imidazo[2,1-b]thiazole scaffold itself was a bioisosteric replacement for an imidazo[1,2-a]pyridine (B132010) core. nih.gov This change from a pyridine (B92270) to a thiazole ring within the fused system led to a new class of potent and selective inhibitors.
Furthermore, within a series of antitubercular imidazo[2,1-b]thiazole-hydrazone-thiazoles, various substitutions on a terminal phenyl ring were explored. The replacement of hydrogen with chloro or the substitution of the phenyl ring with pyridine or coumarin (B35378) moieties led to significant variations in anti-mycobacterial activity, demonstrating the utility of bioisosteric replacements in fine-tuning the biological properties of the lead scaffold. researchgate.net
Stereochemical Considerations in SAR
Stereochemistry can play a profound role in the biological activity of chiral molecules. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its target, often leading to significant differences in potency and efficacy between enantiomers.
A classic example within this structural class is the anthelmintic drug Levamisole, which is the (6S)-levogyre isomer of tetramisole. nih.gov Levamisole possesses significant immunomodulatory properties in addition to its antihelminthic activity. nih.gov This biological activity is specific to the (S)-enantiomer, highlighting the importance of stereochemistry for the interaction of this imidazo[2,1-b]thiazole derivative with its biological targets. This stereoselectivity underscores that the precise spatial orientation of the phenyl group at the C-6 position is critical for its specific biological effects.
Based on a comprehensive review of the available scientific literature, there is no specific research data detailing the antitubercular, antifungal, antibacterial, or antiviral activities of the precise chemical compound “Imidazo[2,1-B]thiazole-6-propanoic acid.”
The extensive body of research in this area focuses on the broader class of imidazo[2,1-b]thiazole derivatives . Numerous studies have synthesized and evaluated various molecules containing the core imidazo[2,1-b]thiazole scaffold, demonstrating a wide range of anti-infective properties. However, these findings are associated with specific derivatives and cannot be directly attributed to this compound itself.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline while focusing solely on "this compound." An article on the anti-infective applications of imidazo[2,1-b]thiazole derivatives could be created, leveraging the user's detailed structure to organize the available research findings on these related compounds.
Biological Activities and Associated Mechanistic Insights Non Human
Anti-infective Applications
Antimalarial Activity
Derivatives of the imidazo[2,1-b]thiazole (B1210989) nucleus have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In one study, a series of imidazo[2,1-b]thiazole-based compounds were synthesized and evaluated for their in vitro antimalarial potential against the 3D7 strain of P. falciparum. Two derivatives, designated as compound (146) and compound (147), exhibited potent activity with IC50 values of 0.2 µg/mL and 0.22 µg/mL, respectively. This potency was notably greater than that of the established antimalarial drug quinine, which had an IC50 of 0.268 µg/mL in the same assay.
Antileishmanial Activity
The therapeutic potential of imidazo[2,1-b]thiazole derivatives extends to another parasitic disease, leishmaniasis. Research has shown that compounds incorporating this scaffold can effectively inhibit the growth of Leishmania parasites. A study investigating selenium-containing heterocyclic compounds screened an imidazo[2,1-b]thiazole derivative against Leishmania amazonensis promastigotes. nih.gov Other research has identified imidazo[2,1-b]thiazole-thiazolidin-4-one hybrids with notable activity against both L. amazonensis and Leishmania infantum. semanticscholar.org For instance, specific hybrid compounds demonstrated superior IC50 values against both L. amazonensis (13.35 µM to 14.63 µM) and L. infantum (14.63 µM to 18.82 µM) when compared to the reference drug miltefosine. semanticscholar.org Another study highlighted a thiazole (B1198619) derivative that was particularly active against L. infantum with an IC50 value of 6.23 µM. mdpi.com
| Compound Type | Leishmania Species | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative (Compound 19) | L. infantum | 6.23 | mdpi.com |
| Thiazole Derivative (Compound 16) | L. infantum | 8.47 | mdpi.com |
| Thiazole Derivative (Compound 18) | L. amazonensis | 8.77 | mdpi.com |
| Thiazole Derivative (Compound 19) | L. amazonensis | 8.86 | mdpi.com |
| Thiazole Derivative (Compound 16) | L. amazonensis | 10.91 | mdpi.com |
| Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrid (97b) | L. amazonensis | 13.35 | semanticscholar.org |
| Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrid (97a) | L. amazonensis | 14.63 | semanticscholar.org |
| Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrid (97a) | L. infantum | 14.63 | semanticscholar.org |
| Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrid (97b) | L. infantum | 18.82 | semanticscholar.org |
Anticancer and Antiproliferative Potentials (in vitro cell line studies)
A substantial body of research has been dedicated to exploring the anticancer properties of imidazo[2,1-b]thiazole derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines through various mechanisms of action.
Numerous studies have demonstrated the potent ability of imidazo[2,1-b]thiazole conjugates to inhibit the growth of cancer cells. For instance, a series of 18 novel derivatives showed significant antiproliferative activity against the A375P human melanoma cell line, with several compounds exhibiting superior potency to the approved drug sorafenib. nih.gov Two compounds from this series, 26 and 27, were particularly noteworthy for their sub-micromolar IC50 values across multiple melanoma cell lines. nih.gov
Similarly, benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates were effective against human breast cancer (MDA MB-231), with lead compounds 5d and 5u showing IC50 values of 1.3 µM and 1.2 µM, respectively. Another class, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates, also displayed significant antiproliferative effects against MCF-7 breast cancer cells, with compounds 5f and 5k yielding IC50 values of 0.60 µM and 0.78 µM.
| Compound Series | Cell Line | Cancer Type | Most Active Compound(s) | IC50 (µM) |
|---|---|---|---|---|
| 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole | MCF-7 | Breast | 5f | 0.60 |
| 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole | MCF-7 | Breast | 5k | 0.78 |
| Imidazo[2,1-b]thiazole-benzimidazole | A549 | Lung | 6d | 1.08 |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone | MDA MB-231 | Breast | 5u | 1.2 |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone | MDA MB-231 | Breast | 5d | 1.3 |
| Imidazo[2,1-b] nih.govmdpi.comscielo.brthiadiazole-linked oxindole | Various | Multiple | 7 | 1.1 - 1.6 |
A common mechanism underlying the antiproliferative activity of imidazo[2,1-b]thiazole derivatives is their ability to disrupt the normal progression of the cell cycle. Multiple studies have confirmed that treatment with these compounds leads to an accumulation of cancer cells in the G2/M phase. For example, imidazo[2,1-b]thiazole-benzimidazole conjugate 6d was found to arrest human lung cancer (A549) cells at the G2/M phase. Likewise, potent imidazo[2,1-b] nih.govmdpi.comscielo.brthiadiazole-linked oxindoles and benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates also induced G2/M phase arrest in the cancer cells under investigation. This cell cycle blockade prevents cancer cells from dividing, thereby inhibiting tumor growth.
In addition to halting cell cycle progression, imidazo[2,1-b]thiazole derivatives are potent inducers of apoptosis, or programmed cell death. The apoptotic-inducing properties of these compounds have been confirmed through various assays. For instance, the apoptotic effects of conjugate 6d were verified by Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and Annexin (B1180172) V-FITC assays. Other studies on different derivatives have shown similar outcomes, including the cleavage of PARP (Poly (ADP-ribose) polymerase), a key protein involved in DNA repair and apoptosis, which is indicative of caspase-dependent apoptosis. The induction of apoptosis is a critical mechanism for eliminating cancerous cells.
A primary molecular target for many anticancer imidazo[2,1-b]thiazole compounds is tubulin. Tubulin proteins polymerize to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Several studies have confirmed this mechanism. For example, imidazo[2,1-b]thiazole-benzimidazole conjugate 6d was shown to have a significant inhibitory effect on tubulin assembly with an IC50 value of 1.68 µM. Similarly, an imidazo[2,1-b] nih.govmdpi.comscielo.brthiadiazole-linked oxindole, compound 7, was a potent inhibitor of tubulin polymerization with an IC50 of 0.15 µM, a value significantly lower than that of the known tubulin inhibitor combretastatin (B1194345) A-4 (1.16 µM). Molecular docking studies have further revealed that these compounds often occupy the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into functional microtubules.
Kinase Inhibition
Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant area of pharmaceutical research.
One series of imidazo[2,1-b]thiazole compounds demonstrated notable efficacy against Insulin-like Growth Factor 1 Receptor (IGF-1R) with IC50 values in the nanomolar range. For instance, one derivative showed an IC50 value of 41 nM against IGF-1R in A431 cells, while also displaying moderate potency against Epidermal Growth Factor Receptor (EGFR) and ErbB2 at 350 nM and 310 nM, respectively. youtube.com Other studies have focused on B-RAF kinase, a key enzyme in the MAPK signaling pathway. Thiazole derivatives containing a phenyl sulfonyl group exhibited significant inhibition of the B-RAF V600E mutant kinase at nanomolar concentrations, with one compound showing an IC50 of 23.1 nM, surpassing the standard drug dabrafenib. youtube.com
Furthermore, novel imidazo[2,1-b]thiazole derivatives have been synthesized and investigated as potential inhibitors of Focal Adhesion Kinase (FAK). patsnap.com In these studies, compounds featuring a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety showed high FAK inhibitory activities and exhibited significant cytotoxic effects against glioma C6 cancer cell lines. patsnap.com
| Compound Series | Target Kinase | Cell Line / Assay | IC50 Value |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivative | IGF-1R | A431 cells | 41 nM |
| Imidazo[2,1-b]thiazole derivative | EGFR | A431 cells | 350 nM |
| Imidazo[2,1-b]thiazole derivative | ErbB2 | A431 cells | 310 nM |
| Thiazole derivative with phenyl sulfonyl group | B-RAF V600E | Enzymatic Assay | 23.1 ± 1.2 nM |
| Imidazo[2,1-b]thiazole with spirothiazolidinone ring | Focal Adhesion Kinase (FAK) | Enzymatic Assay | High Inhibition |
Anti-inflammatory Properties
The imidazo[2,1-b]thiazole framework is a core structure in molecules possessing anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Research has explored various derivatives for their potential to mitigate inflammatory responses. One mechanism through which these compounds may exert their effects is the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases.
A study of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives identified them as potential inhibitors of 15-lipoxygenase (15-LOX). nih.gov Among the synthesized compounds, derivative 5i , which has a 2,4,4-trimethylpentan-2-yl group, was the most active and was found to be twice as potent as the reference drug quercetin. nih.gov In another study, a series of 2,6-diaryl-imidazo[2,1-b] youtube.compatsnap.comdrugbank.comthiadiazole derivatives were evaluated for in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model. nih.gov Compound 5c from this series demonstrated superior anti-inflammatory effects compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.govscilit.com
| Compound | Assay / Target | Result |
|---|---|---|
| Compound 5i (3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative) | 15-Lipoxygenase (15-LOX) Inhibition | Twice as potent as quercetin |
| Compound 5c (2,6-diaryl-imidazo[2,1-b] youtube.compatsnap.comdrugbank.comthiadiazole) | Carrageenan-induced rat paw edema | Better activity than diclofenac |
Cardiodepressant and Cardiovascular Activity
Certain derivatives of imidazo[2,1-b]thiazole have been shown to possess significant cardiovascular activity, specifically as selective cardiodepressant agents. nih.gov Studies on a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines revealed their function as L-type calcium channel blockers. nih.govacs.org
This mechanism of action is noteworthy for its tissue selectivity. The imidazo[2,1-b]thiazole moiety confers a selective inotropic (affecting the force of contraction) and/or chronotropic (affecting the heart rate) cardiovascular activity that is highly directed toward nonvascular tissue. nih.govacs.orgresearchgate.net This selectivity suggests that these compounds could be developed into promising agents for treating specific cardiovascular conditions like cardiac hypertrophy and ischemia, potentially avoiding the broader vascular effects of less selective calcium channel blockers. nih.govacs.org Further research has explored the structure-activity relationships of these compounds to refine their affinity for different L-type calcium channel isoforms, including those in the heart and brain. nih.govfigshare.com Additionally, some imidazo[2,1-b]thiazole guanylhydrazones have been investigated as potential cardiotonic agents. nih.gov
Immunomodulatory Effects
The immunomodulatory potential of the imidazo[2,1-b]thiazole scaffold is most prominently exemplified by the drug Levamisole, a synthetic imidazothiazole derivative. nih.govresearchgate.net Levamisole is recognized for its ability to restore depressed immune functions rather than stimulating them to above-normal levels. drugbank.com
The mechanism of its immunomodulatory action is complex and involves several key immune pathways. patsnap.comdroracle.ai Levamisole enhances T-cell responses by stimulating T-cell activation and proliferation. drugbank.com It also potentiates the functions of monocytes and macrophages, including phagocytosis and chemotaxis, and increases the mobility and adherence of neutrophils. drugbank.com By mimicking the action of the thymic hormone thymopoietin, it can influence a wide array of immune components. droracle.ai This restoration of cell-mediated immunity makes the imidazo[2,1-b]thiazole core a structure of interest for conditions characterized by immune dysregulation. youtube.comdrugbank.com
Other Biological Activities
Beyond the aforementioned effects, the imidazo[2,1-b]thiazole nucleus is associated with a wide spectrum of other biological activities.
Antioxidant Activity : A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and showed significant antioxidant properties. nih.gov Their activity was evaluated using multiple assays, including the inhibition of lipid peroxidation (anti-LPO), scavenging of ABTS radicals, and Ferric Reducing Antioxidant Power (FRAP). nih.gov Compounds 4h , 5h , and 6h displayed the highest activity in the anti-LPO and ABTS assays, while compounds 4i and 4a were most effective in the FRAP analysis. nih.gov
| Compound(s) | Antioxidant Assay | Result |
|---|---|---|
| 4h, 5h, 6h | Anti-LPO & ABTS Radical Scavenging | Highest Activity |
| 4i, 4a | Ferric Reducing Antioxidant Power (FRAP) | Best Activity |
Antisecretory Activity : Research into derivatives designed as potential anti-ulcer agents has revealed significant antisecretory effects. Specifically, 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole demonstrated notable antisecretory activity in an assay using isolated rabbit gastric glands. nih.gov
Antihypertensive and Diuretic Activity : The imidazo[2,1-b]thiazole scaffold has been reported in the literature as being a component of molecules with antihypertensive and diuretic properties. nih.govmdpi.com
Antithrombotic Activity : While the imidazo[2,1-b]thiazole class exhibits a wide range of biological effects, specific research detailing its antithrombotic activity is less prominent in the reviewed literature.
Target Identification and Biochemical Pathways
Enzyme Inhibition Studies
Derivatives of the imidazo[2,1-b]thiazole (B1210989) core structure have been systematically evaluated for their inhibitory effects against several critical enzymes implicated in a range of diseases. These studies provide insights into the structure-activity relationships that govern the potency and selectivity of these compounds.
Pantothenate synthetase (PS) is a crucial enzyme in the biosynthesis of pantothenic acid (Vitamin B5), an essential precursor for Coenzyme A. This pathway is vital for the survival of pathogens like Mycobacterium tuberculosis (Mtb), making PS a validated target for antitubercular agents. nih.govresearchgate.net In this context, various imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been designed and synthesized as potential Mtb PS inhibitors. nih.govrsc.org
One study reported a series of thirty compounds, from which a benzo[d]imidazo[2,1-b]thiazole derivative, specifically 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide, emerged as a potent inhibitor of Mtb PS with an IC50 value of 0.53 µM. nih.gov Further investigations into benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives linked to 1,2,3-triazoles also yielded compounds with significant activity. For instance, a derivative featuring a 2,4-dichloro phenyl moiety showed an IC50 of 2.03 µM against Mtb H37Ra, while another with a 4-nitro phenyl group displayed an IC50 of 2.32 µM. rsc.orgsemanticscholar.org Molecular docking studies for these active compounds have helped to elucidate the putative binding patterns within the active site of pantothenate synthetase. rsc.org
| Compound Derivative | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide | 0.53 µM | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole with 2,4-dichloro phenyl moiety (IT06) | 2.03 µM | rsc.orgsemanticscholar.org |
| Benzo[d]imidazo[2,1-b]thiazole with 4-nitro phenyl moiety (IT10) | 2.32 µM | rsc.orgsemanticscholar.org |
Enoyl-Acyl Carrier Protein Reductase (InhA) is another critical enzyme in the mycobacterial cell wall biosynthesis pathway, specifically the type II fatty acid synthase (FAS-II) system responsible for producing mycolic acids. uniprot.orgmdpi.com InhA is a well-established target for antitubercular drugs. eurekaselect.com Computational and in-silico analyses have been performed on imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, a related but distinct heterocyclic system, as potential InhA inhibitors. eurekaselect.com While direct inhibitory data for Imidazo[2,1-b]thiazole-6-propanoic acid on InhA is not extensively detailed in the available literature, the broader class of imidazothiazoles has been identified as a promising scaffold for targeting InhA. nih.gov Research on thiadiazole-based direct inhibitors of InhA has identified compounds with low nanomolar IC50 values, underscoring the potential of related heterocyclic structures to effectively inhibit this enzyme. nih.gov
Aminoglycoside-modifying enzymes are a primary cause of bacterial resistance to aminoglycoside antibiotics. nih.gov One such enzyme, Aminoglycoside 2'-N-acetyltransferase [AAC(2')], neutralizes these antibiotics by acetylating their 2' amino groups. nih.gov Research has indicated that Aminoglycoside 2'-N-acetyltransferase from Mycobacterium tuberculosis is an effective target for antitubercular compounds. nih.gov Specifically, imidazothiazole-5-formamide compounds have been identified as a new class of anti-tuberculosis agents, suggesting that the imidazothiazole scaffold can be directed to inhibit bacterial resistance mechanisms, although specific IC50 or Ki values for this compound against this enzyme are not specified in the reviewed literature. nih.gov
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The human isoform, Carbonic Anhydrase II (hCA II), is a target for various therapeutic areas. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory potency against four human CA isoforms. The results showed that these compounds were selective inhibitors of hCA II. nih.govnih.gov While inactive against hCA I, IX, and XII (Ki > 100 µM), the derivatives demonstrated inhibition constants against the physiologically dominant hCA II in the range of 57.7–98.2 µM. nih.govnih.gov This selective inhibition of hCA II suggests the potential for developing isoform-specific drugs based on the imidazo[2,1-b]thiazole scaffold. nih.gov Another study also noted significant suppression of hCAs by different imidazo[2,1-b]thiazole derivatives. researchgate.net
| Compound Series | Inhibition Constant (Ki) Range | Selectivity | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | 57.7 - 98.2 µM | Selective for hCA II over hCA I, IX, and XII | nih.govnih.gov |
The p38 Mitogen-Activated Protein Kinases (MAPK) are key regulators of cellular responses to inflammatory cytokines and stress. The development of inhibitors for p38 MAPK is a significant area of research for treating inflammatory diseases. While direct studies on this compound are limited, related imidazole-based heterocyclic structures have been extensively investigated as p38 MAPK inhibitors. For example, imidazo[2,1-a]phthalazines and imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and identified as potential inhibitors. nih.govresearchgate.net Molecular modeling has been used to predict the binding affinities and define the pharmacophore of potential inhibitors for this kinase. nih.gov These studies on related scaffolds indicate the potential of the core imidazole (B134444) ring system to be adapted for p38 MAPK inhibition.
Receptor and Ion Channel Modulation
Beyond enzyme inhibition, imidazo[2,1-b]thiazole derivatives have been shown to modulate the function of receptors and ion channels. A key area of investigation has been their effect on L-type calcium channels.
A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines were synthesized and evaluated for their activity as calcium channel blockers. nih.gov These studies aimed to define the nature of their interaction with L-type calcium channels and their selectivity for Cav1.2 and Cav1.3 isoforms, which are crucial in cardiac and neuronal functions, respectively. Binding studies were performed on various tissues, including guinea pig atrial and ventricular membranes and rat brain cortex. nih.gov The functional in vitro assays in cardiac and smooth muscle, combined with molecular modeling, helped to rationalize the structure-activity relationships of these compounds. The results allowed for the identification of specific derivatives that enhanced activity at the central level, suggesting potential applications in neuroprotection. nih.govresearchgate.net
Interaction with Mycobacterial Cytochrome bcc-aa3 Supercomplex (QcrB targeting)
A significant area of investigation for imidazo[2,1-b]thiazole derivatives is in the development of new treatments for tuberculosis. These compounds have been identified as potent anti-tuberculosis agents that target the cytochrome bcc-aa3 supercomplex, which is critical for the electron transport chain in Mycobacterium tuberculosis. Specifically, the imidazo[2,1-b]thiazole-5-carboxamides (ITAs) target QcrB, a key subunit of this supercomplex.
The cytochrome bcc-aa3 supercomplex plays an essential role in the cellular respiration of M. tuberculosis, transferring electrons and pumping protons to generate ATP. Inhibition of this complex disrupts the energy metabolism of the bacterium, leading to cell death. Various imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against M. tuberculosisin vitro, with some showing significant efficacy in intracellular macrophage models of infection. The selective inhibition of mycobacterial targets by these compounds makes them promising candidates for further development as anti-tubercular drugs.
| Compound Class | Bacterial Target | Specific Subunit | Mechanism | References |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) | Cytochrome bcc-aa3 supercomplex | QcrB | Inhibition of the electron transport chain, disrupting cellular respiration. |
Microtubule Dynamics Disruption
The imidazo[2,1-b]thiazole scaffold has been utilized in the design of agents that disrupt microtubule dynamics, a validated strategy in cancer chemotherapy. Several series of imidazo[2,1-b]thiazole-based conjugates have been synthesized and shown to possess significant antiproliferative activity against various human cancer cell lines. rsc.org
These compounds function as microtubule-destabilizing agents, effectively inhibiting microtubule assembly. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which in turn induces apoptosis (programmed cell death) in cancer cells. The mechanism of action has been confirmed through tubulin polymerization assays and immunofluorescence analysis, which visualize the loss of microtubule structures within treated cells. Molecular docking studies further suggest that these conjugates bind efficiently to the tubulin protein, often at the colchicine (B1669291) binding site.
| Compound Type | Mechanism of Action | Cellular Effect | References |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-triazole conjugates | Inhibition of microtubule assembly | Cell cycle arrest at G2/M phase, induction of apoptosis. | rsc.org |
| Imidazo[2,1-b]thiazole-chalcone conjugates | Disruption of microtubule dynamics | Cell cycle arrest at G2/M phase, induction of apoptosis. |
Endothelial Nitric Oxide Synthase (eNOS) Modulation
Derivatives of imidazo[2,1-b]thiazole have been identified as modulators of the transcription of endothelial nitric oxide synthase (eNOS). nih.gov This enzyme is responsible for producing nitric oxide (NO), a critical signaling molecule in the vasculature that plays a key role in regulating blood pressure, preventing inflammation, and inhibiting atherosclerosis. nih.gov
Patented research has shown that certain imidazo[2,1-b]thiazole derivatives can upregulate the expression of eNOS. nih.gov This action can be beneficial in conditions where increased eNOS expression or a normalization of decreased NO levels is desired. nih.gov Consequently, these compounds have been proposed for the treatment of cardiovascular disorders such as atherosclerosis, coronary artery disease, and hypertension. nih.gov The ability to stimulate the expression of eNOS represents a therapeutic strategy to counteract endothelial dysfunction associated with these diseases. nih.gov
Future Directions and Research Perspectives
Development of Novel Imidazo[2,1-b]thiazole-6-propanoic Acid Derivatives
The propanoic acid moiety at the 6-position of the imidazo[2,1-b]thiazole (B1210989) nucleus serves as a versatile chemical handle for the synthesis of a diverse library of new chemical entities. Future research should focus on creating novel derivatives through modification of this carboxylic acid group.
Amide and Ester Synthesis: The carboxylic acid can be readily converted into a wide range of amides, hydrazides, and esters. For instance, coupling the acid with various amines, such as substituted anilines or piperazine-containing fragments, could yield compounds with novel pharmacological profiles. Research on other imidazo[2,1-b]thiazole carboxamides has shown promise in developing agents with antimycobacterial activity. rsc.org
Hybrid Molecules: The propanoic acid linker provides an ideal anchor point for developing hybrid molecules by conjugating it with other known pharmacophores. For example, linking it to moieties like benzimidazole (B57391), which is present in some microtubule-targeting agents, could create dual-action compounds. nih.gov Similarly, creating conjugates with triazole or spirothiazolidinone moieties, which have been explored in other derivatives, might yield compounds with potent antiviral or antimycobacterial effects. nih.govrsc.org
Bioisosteric Replacement: The propanoic acid chain itself could be modified. Synthesizing analogues with different linker lengths or replacing the carboxylic acid with bioisosteres like tetrazoles could modulate the compound's physicochemical properties and target interactions, potentially improving its activity and pharmacokinetic profile.
Exploration of New Pharmacological Targets
The diverse biological activities reported for the imidazo[2,1-b]thiazole scaffold suggest that this compound and its derivatives are likely to interact with multiple biological targets. A systematic screening approach is a critical future direction.
Anticancer Targets: Numerous derivatives of the parent scaffold exhibit significant anticancer activity. nih.gov Future screening of propanoic acid derivatives should include key cancer-related targets where other imidazo[2,1-b]thiazoles have shown activity. These targets include:
Microtubules: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization. nih.gov
Protein Kinases: This class of compounds has yielded inhibitors of kinases such as Focal Adhesion Kinase (FAK) and pan-RAF kinases, which are crucial in cancer cell survival and proliferation. acs.org
Carbonic Anhydrases: Specific imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been identified as selective inhibitors of carbonic anhydrase isoforms, some of which are overexpressed in tumors. nih.gov
Antimicrobial and Antiviral Targets: Given the reported antibacterial, antitubercular, and antiviral activities of this chemical family, new derivatives of this compound should be evaluated against a panel of pathogenic microbes and viruses. nih.govresearchgate.net Specific targets could include enzymes essential for microbial survival, such as pantothenate synthetase in Mycobacterium tuberculosis. rsc.org
Anti-inflammatory and Antioxidant Pathways: The anti-inflammatory and antioxidant potential of the scaffold suggests that new derivatives could be investigated for activity against enzymes like cyclooxygenase or for their ability to scavenge free radicals. nih.gov
Advanced Mechanistic Elucidation Studies
Should initial screenings identify biologically active derivatives of this compound, the subsequent research must focus on elucidating their mechanisms of action.
Cellular and Molecular Assays: For derivatives showing anticancer promise, a battery of cell-based assays would be necessary. This includes cell cycle analysis to determine if the compounds cause arrest at specific phases (e.g., G2/M phase), apoptosis assays (such as annexin (B1180172) V-FITC staining) to confirm programmed cell death, and mitochondrial membrane potential assays to investigate the involvement of apoptotic pathways. nih.gov
Enzymatic Inhibition Studies: For compounds that target specific enzymes like kinases or carbonic anhydrases, detailed kinetic studies are required to determine the mode of inhibition and the inhibition constants (IC₅₀ or Kᵢ values). nih.gov
Target Deconvolution: In cases where the direct molecular target is unknown, advanced chemical biology techniques, such as affinity chromatography or activity-based protein profiling using probes derived from the active compounds, could be employed to identify cellular binding partners.
Applications in Chemical Biology Research
The functional handle of this compound makes it an attractive candidate for the development of chemical biology tools to probe biological systems.
Fluorescent Probes: The carboxylic acid group can be used to attach a fluorophore. Such fluorescently labeled probes could be used in cellular imaging studies to visualize the subcellular localization of the compound and its potential targets.
Affinity-Based Probes: Immobilizing an active derivative onto a solid support (e.g., sepharose beads) via the propanoic acid linker can create an affinity matrix. This tool can be used to isolate binding proteins from cell lysates, facilitating the identification of novel cellular targets.
Photoaffinity Labeling: The synthesis of derivatives incorporating a photo-reactive group would allow for photoaffinity labeling experiments. This technique enables the covalent cross-linking of the compound to its biological target upon UV irradiation, providing a powerful method for target identification and validation.
Synergistic Effects in Combination Research
To enhance therapeutic efficacy, particularly in complex diseases like cancer, the investigation of combination therapies is a promising avenue. Future research should explore the synergistic potential of active this compound derivatives with existing drugs. For instance, studies on the related imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold have shown that certain derivatives can potentiate the antiproliferative activity of the chemotherapeutic agent gemcitabine. This effect was linked to the modulation of the human equilibrative nucleoside transporter-1 (hENT-1). A similar approach could be taken with newly developed propanoic acid derivatives, testing them in combination with standard-of-care anticancer agents to identify potential synergistic interactions and the underlying molecular mechanisms.
Q & A
Q. What are the most reliable synthetic methods for preparing imidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence yield?
The synthesis of imidazo[2,1-b]thiazoles often employs Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid), achieving yields of 90–96% with high selectivity . Alternative approaches include cyclocondensation of hydrazonoyl halides with alkyl carbothioates or replacing the thiazole ring with a 1,2,4-thiadiazole group . Key factors affecting yield include reagent purity, reaction time (typically 2–6 hours), and temperature (80–120°C). Monitoring via thin-layer chromatography (TLC) on silica gel is recommended for optimization .
Q. Which analytical techniques are critical for characterizing imidazo[2,1-b]thiazole-6-propanoic acid and its derivatives?
Essential techniques include:
- Melting point analysis (using electrothermal apparatus) to confirm purity .
- Nuclear Magnetic Resonance (NMR) for structural elucidation of substituents and ring systems.
- UV-Vis spectroscopy for tracking reaction progress via conjugated π-systems .
- High-resolution mass spectrometry (HRMS) to verify molecular weights of novel derivatives .
Advanced Research Questions
Q. How can solvent-free synthesis protocols be optimized to enhance sustainability while maintaining high yields?
Solvent-free methods, such as Friedel-Crafts acylation with Eaton’s reagent, minimize waste and energy use. Optimization involves:
- Catalyst-to-substrate ratios (e.g., 1:1.2 molar ratio of phosphorus pentoxide to substrate) .
- Microwave-assisted heating to reduce reaction time and improve homogeneity.
- Recycling catalysts via aqueous extraction to improve eco-efficiency .
Q. What strategies resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
Discrepancies in biological data (e.g., anti-inflammatory vs. antitumor efficacy) require:
- Comparative structure-activity relationship (SAR) studies to identify substituent-specific effects (e.g., 4-chlorophenyl groups enhancing antitumor activity) .
- In silico docking simulations to predict binding affinities for targets like 15-lipoxygenase or HCV NS4B .
- Dose-response assays to differentiate concentration-dependent effects .
Q. How can enantioselective synthesis be achieved for chiral imidazo[2,1-b]thiazole derivatives?
Chiral analogs (e.g., those with R1/R3 substituents) require asymmetric induction via:
Q. What methodologies address low reproducibility in scaled-up synthesis of imidazo[2,1-b]thiazole derivatives?
Reproducibility challenges arise from variable reagent quality and exothermic reactions. Solutions include:
Q. How can computational tools improve the design of imidazo[2,1-b]thiazole-based inhibitors for specific enzymes?
Computational workflows involve:
- Molecular dynamics simulations to assess ligand-protein stability (e.g., with 15-lipoxygenase) .
- Quantum mechanical calculations to predict regioselectivity in electrophilic substitutions .
- Machine learning models trained on bioactivity datasets to prioritize derivatives for synthesis .
Data-Driven Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
